2-methylpropyl N-(3-fluorophenyl)carbamate
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Overview
Description
2-methylpropyl N-(3-fluorophenyl)carbamate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of carbamic acid, where the hydrogen atom is replaced by a 3-fluorophenyl group and the esterification occurs with 2-methylpropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-(3-fluorophenyl)carbamate typically involves the reaction of 3-fluoroaniline with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the alcohol to form the ester. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-(3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamates, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methylpropyl N-(3-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-(3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylcarbamic acid 2-methylpropyl ester
- 3-Bromophenylcarbamic acid 2-methylpropyl ester
- 3-Methylphenylcarbamic acid 2-methylpropyl ester
Uniqueness
2-methylpropyl N-(3-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
2-methylpropyl N-(3-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H14FNO2/c1-8(2)7-15-11(14)13-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
ZNVPWZUUQQJWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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